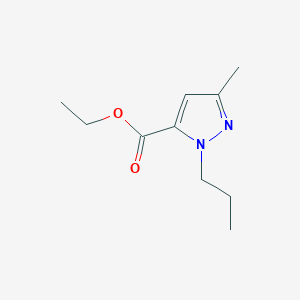
ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C10H16N2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mécanisme D'action
Target of Action
Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is an intermediate in the synthesis of Sildenafil , a phosphodiesterase V inhibitor . This suggests that the compound’s primary target could be the phosphodiesterase V enzyme .
Mode of Action
This inhibition could result in an increase in cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation, similar to the action of Sildenafil .
Biochemical Pathways
The compound likely affects the cGMP-specific phosphodiesterase type 5 (PDE5) pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to an increase in cGMP levels. This, in turn, activates protein kinase G, which leads to a decrease in intracellular calcium levels and smooth muscle relaxation .
Pharmacokinetics
These could include good absorption, metabolism by hepatic enzymes, and excretion in the feces and urine .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve an increase in cGMP levels, leading to smooth muscle relaxation and vasodilation . This could potentially be used to treat conditions like erectile dysfunction and pulmonary arterial hypertension, similar to Sildenafil.
Analyse Biochimique
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyrazole derivative.
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of ethyl acetylpyruvate and hydrazine . The reaction typically involves the following steps:
Condensation Reaction: Ethyl acetylpyruvate reacts with hydrazine to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Esterification: The final step involves esterification to produce this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate
- Ethyl 2-methyl-5-propyl-pyrazole-3-carboxylate
- Ethyl 3-propyl-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
ethyl 5-methyl-2-propylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-12-9(7-8(3)11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDLMFFGOHZYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
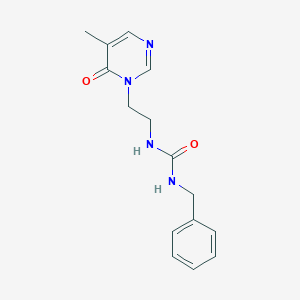
![2-(4-methoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2912193.png)
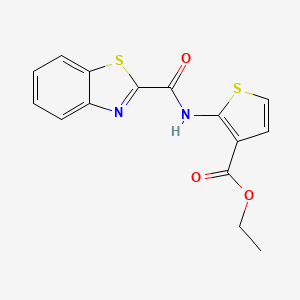
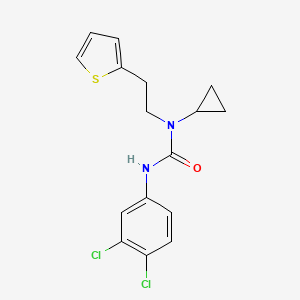
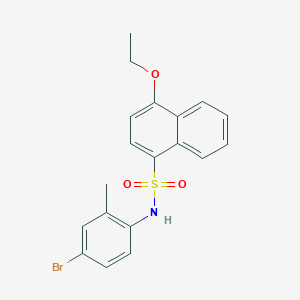
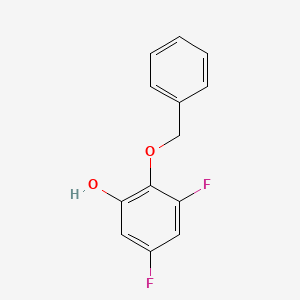
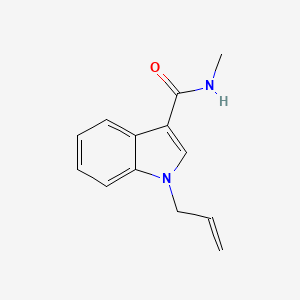
![(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride](/img/structure/B2912203.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]pyridin-3-amine](/img/structure/B2912205.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2912206.png)
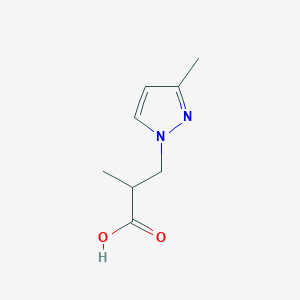

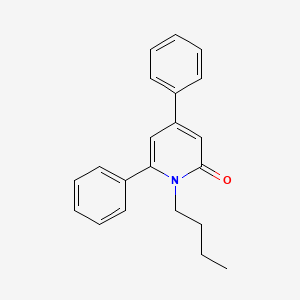
![N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/new.no-structure.jpg)
